molecular formula C11H6F6O2 B13726368 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid

Cat. No.: B13726368
M. Wt: 284.15 g/mol
InChI Key: YIOPVTGKWQLFKC-VMPITWQZSA-N
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Description

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid is a fluorinated organic compound with the molecular formula C11H5F6O2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of multiple trifluoromethyl groups, which contribute to its high reactivity and stability.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with trifluoroacetic anhydride in the presence of a base to form the corresponding trifluoromethylated intermediate. This intermediate is then subjected to a Wittig reaction to yield the final product.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions.

Chemical Reactions Analysis

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The trifluoromethyl groups in the compound make it susceptible to nucleophilic substitution reactions. Common reagents include halides, amines, and thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction may produce trifluoromethylated alcohols.

Scientific Research Applications

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated groups enhance its binding affinity and specificity.

    Medicine: The compound has potential applications in drug discovery and development. Its stability and reactivity make it a suitable candidate for the design of novel pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties contribute to the development of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which in turn affect its binding affinity and reactivity. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects.

Comparison with Similar Compounds

4,4,4-Trifluoro-3-[3-(trifluoromethyl)phenyl]-(E)-crotonic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid, 4-(trifluoromethyl)phenylboronic acid, and 4-(trifluoromethyl)benzylamine share structural similarities with this compound.

    Uniqueness: The presence of multiple trifluoromethyl groups in this compound enhances its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical modifications.

Properties

Molecular Formula

C11H6F6O2

Molecular Weight

284.15 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-2-6(4-7)8(5-9(18)19)11(15,16)17/h1-5H,(H,18,19)/b8-5+

InChI Key

YIOPVTGKWQLFKC-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C\C(=O)O)/C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

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